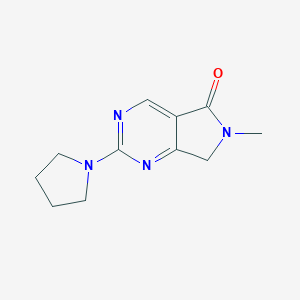
6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one is a chemical compound with potential therapeutic applications. It is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one involves the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also inhibits the activity of protein kinase C (PKC), which is involved in cell signaling pathways.
Biochemische Und Physiologische Effekte
Studies have shown that 6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one has several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It also inhibits the growth and proliferation of cancer cells. Additionally, it has been found to improve cognitive function and memory in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one in lab experiments is its specificity for certain enzymes and signaling pathways. This allows for targeted inhibition and analysis of specific biological processes. However, one limitation is that the compound may have off-target effects or interfere with other cellular processes.
Zukünftige Richtungen
Future research on 6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one could focus on several areas. One area of interest is the development of more potent and selective analogs of the compound. Another area is the investigation of its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further studies could explore its potential use in treating other neurological disorders and viral infections.
Synthesemethoden
The synthesis of 6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one involves the reaction of 6-methyl-2-amino-5-nitro-pyrimidin-4-one with pyrrolidine in the presence of a reducing agent. This method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
122113-51-3 |
|---|---|
Produktname |
6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one |
Molekularformel |
C11H14N4O |
Molekulargewicht |
218.26 g/mol |
IUPAC-Name |
6-methyl-2-pyrrolidin-1-yl-7H-pyrrolo[3,4-d]pyrimidin-5-one |
InChI |
InChI=1S/C11H14N4O/c1-14-7-9-8(10(14)16)6-12-11(13-9)15-4-2-3-5-15/h6H,2-5,7H2,1H3 |
InChI-Schlüssel |
FFNNWPRCYPVLOF-UHFFFAOYSA-N |
SMILES |
CN1CC2=NC(=NC=C2C1=O)N3CCCC3 |
Kanonische SMILES |
CN1CC2=NC(=NC=C2C1=O)N3CCCC3 |
Andere CAS-Nummern |
122113-51-3 |
Synonyme |
5H-Pyrrolo(3,4-d)pyrimidin-5-one, 6,7-dihydro-6-methyl-2-(1-pyrrolidin yl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



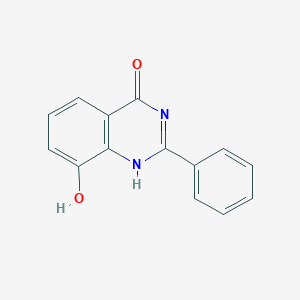
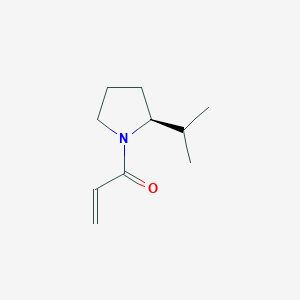
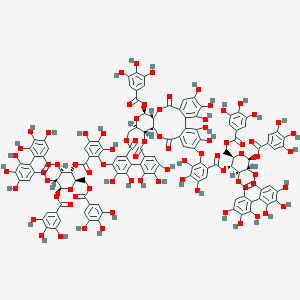

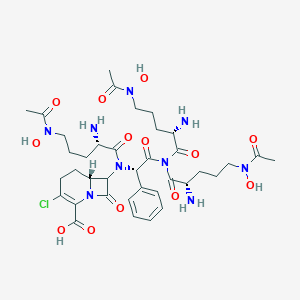
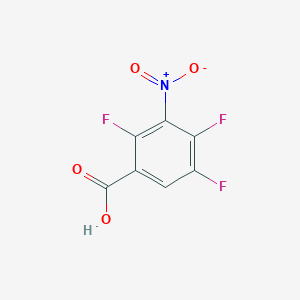
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)

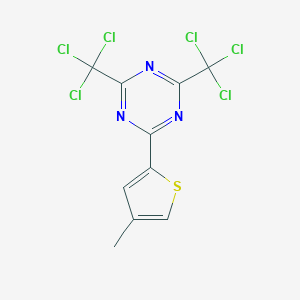
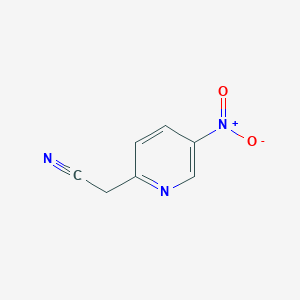
![Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B56154.png)
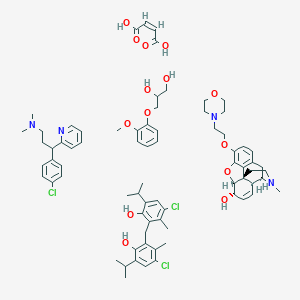
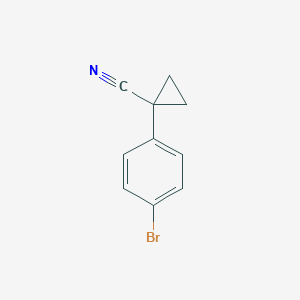
![disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate](/img/structure/B56161.png)